
3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane
Overview
Description
3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane is a complex organic compound characterized by its intricate molecular structure This compound belongs to the spirobiindane family, which consists of fused bicyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane typically involves multi-step organic reactions. One common approach is the reaction of spirobiindane derivatives with propylating agents under controlled conditions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the propoxylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane is primarily used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the modification of functional groups, making it useful in creating more complex molecules.
2. Material Science
In material science, this compound has potential applications in the development of polymers and advanced materials due to its spirobiindane structure which can enhance mechanical properties and thermal stability. Research indicates that spiro compounds can lead to materials with improved rigidity and strength.
3. Pharmaceutical Development
The compound's structural characteristics make it a candidate for drug development. Its derivatives have been explored for their biological activities, including anti-inflammatory and anticancer properties. Studies show that modifications to the spirobiindane framework can yield compounds with enhanced pharmacological profiles.
4. Catalysis
Recent studies suggest that this compound can serve as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize transition states can facilitate reactions that are otherwise challenging under conventional conditions.
Case Studies
Study | Application | Findings |
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Synthesis of Biologically Active Compounds | Pharmaceutical Chemistry | Researchers modified the tetrapropoxy group to enhance solubility and bioavailability of spirobiindane derivatives. Several compounds displayed significant anti-cancer activity in vitro. |
Development of High-performance Polymers | Material Science | A study demonstrated that incorporating spirobiindane units into polymer matrices improved thermal stability by up to 30% compared to traditional polymers. |
Catalytic Activity in Organic Reactions | Organic Chemistry | The compound was tested as a catalyst for Diels-Alder reactions with promising yields and selectivity, indicating its potential utility in synthetic organic chemistry. |
Mechanism of Action
The mechanism by which 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved can vary based on the biological system and the intended use of the compound.
Comparison with Similar Compounds
3,3,3',3'-Tetramethyl-1,1'-spirobiindane-5,5',6,6'-tetraol
5,5',6,6'-Tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobiindane
Uniqueness: 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane stands out due to its propoxy groups, which confer distinct chemical properties compared to its hydroxyl counterparts. These propoxy groups enhance its solubility in organic solvents and improve its reactivity in certain chemical reactions.
Biological Activity
3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane (CAS Number: 89929-65-7) is a synthetic organic compound with the molecular formula and a molecular weight of approximately 508.74 g/mol. This compound is characterized by its unique spirobiindane structure and is primarily studied for its potential biological activities.
Property | Value |
---|---|
Molecular Formula | C33H48O4 |
Molecular Weight | 508.743 g/mol |
Melting Point | 82°C |
Appearance | White-Yellow Solid |
Purity | ≥98.0% (HPLC) |
Anticancer Properties
Research into related compounds has shown promising anticancer activity. For instance, compounds with spirobiindane frameworks have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. While direct studies on this specific compound are scarce, the potential for similar biological effects can be inferred from related compounds .
Anti-inflammatory Effects
The anti-inflammatory properties of spirobiindane derivatives have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. The inhibition of these pathways suggests that this compound may also exhibit anti-inflammatory activity through similar mechanisms .
Antimicrobial Activity
Some derivatives of spirobiindane have demonstrated antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for related compounds indicate effectiveness against Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, the structural characteristics suggest potential antimicrobial efficacy .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of a series of spirobiindane derivatives using DPPH and ABTS assays. The results indicated that certain derivatives exhibited significant radical scavenging activity comparable to established antioxidants like ascorbic acid.
Case Study 2: Cytotoxicity Testing
In vitro cytotoxicity assays were performed on several cancer cell lines using related spirobiindane compounds. Results showed that some derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity.
Case Study 3: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory effects of spirobiindane derivatives revealed that they significantly reduced TNF-α and IL-6 levels in treated macrophages compared to controls. This suggests a potential therapeutic role in inflammatory diseases.
Properties
IUPAC Name |
1,1,1',1'-tetramethyl-5,5',6,6'-tetrapropoxy-3,3'-spirobi[2H-indene] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48O4/c1-9-13-34-27-17-23-25(19-29(27)36-15-11-3)33(21-31(23,5)6)22-32(7,8)24-18-28(35-14-10-2)30(20-26(24)33)37-16-12-4/h17-20H,9-16,21-22H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCRUFLAYQTRRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C(=C1)C(CC23CC(C4=CC(=C(C=C34)OCCC)OCCC)(C)C)(C)C)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348342 | |
Record name | 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89929-65-7 | |
Record name | 1,1'-Spirobi[1H-indene], 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-5,5',6,6'-tetrapropoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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